molecular formula C8H12ClNO B177001 2-Amino-5-ethylphenol hydrochloride CAS No. 149861-22-3

2-Amino-5-ethylphenol hydrochloride

Cat. No.: B177001
CAS No.: 149861-22-3
M. Wt: 173.64 g/mol
InChI Key: SZAJCDAIQPZDSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethylphenol hydrochloride typically involves the reaction of 2-Amino-5-ethylphenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 2-Amino-5-ethylphenol in a suitable solvent, such as methanol or ethanol, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a white to yellow powder or crystals .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethylphenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-ethylphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of hair dyes and other cosmetic products

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylphenol hydrochloride involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, such as forming covalent bonds with other molecules. In hair dye formulations, it acts as a precursor that undergoes oxidation to form colored compounds that bind to the hair shaft .

Comparison with Similar Compounds

2-Amino-5-ethylphenol hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-4-ethylphenol hydrochloride
  • 2-Amino-6-ethylphenol hydrochloride
  • 2-Amino-5-methylphenol hydrochloride

These compounds share similar structures but differ in the position or type of substituents on the benzene ring. The unique position of the ethyl group in this compound contributes to its specific chemical properties and reactivity .

Properties

IUPAC Name

2-amino-5-ethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAJCDAIQPZDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164418
Record name 2-Amino-5-ethylphenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149861-22-3
Record name Phenol, 2-amino-5-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-ethylphenol hydrochloride
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Record name 2-Amino-5-ethylphenol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-ethylphenol hydrochloride
Source European Chemicals Agency (ECHA)
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Record name 2-Amino-5-ethylphenol HCI
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-ETHYLPHENOL HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

In a 500-mL 3-necked round bottom flask equipped with a stirrer, thermometer, and 15°-20° C. water bath was placed 40 g (0.264 moles, 1.0 equiv.) of 4-ethylnitrobenzene, 230 mL of methanol, 30 mL of water, 30.8 g (0.2904 moles, 1.1 equiv.) of benzaldehyde, and 36.6 g (0.561 moles, 4.25 equiv.) of zinc powder. The reaction mixture, with vigorous stirring, was cooled to 15°-20° C. and the dropwise addition of 79.2 (1.32 moles, 5.0 equiv.) of acetic acid was begun. The reaction mixture was allowed to exotherm to 34°-36° C., and the temperature was held there throughout the 30 minute addition period. When the addition was complete, the reaction temperature was held at 35° C. with a steam pot for 1 hour. The reaction flask was placed under full aspirator vacuum and the reaction mixture was stripped to about 1/3 volume. Xylene (100 mL) was added to the reaction mixture to azeotrope water from the reaction mixture. This azeotrope step was repeated 2 more times with fresh xylene. The zinc acetate salts were filtered off. The xylene/product liquors were stripped to an oil under aspirator vacuum. Dichloromethane (250 mL) was added to the product oil and cooled to 0° C. Via an addition funnel, 49.6 g (0.273 moles, 1.033 equiv.) of trichloroacetyl chloride was added maintaining the reaction temperature below 20° C. The resulting dark solution was warmed to 25° C. and held here for 15 minutes to form a compound of this invention having Formula (I). Acetic acid (44 mL) was added in one portion, followed by 27 g (0.32 moles, 1 equiv.) of concentrated hydrochloric acid. The reaction mixture was heated, and the low boiling liquid (lower than 50° C.) was distilled off. When the pot temperature reached 78°-80° C. and no more volatile liquids distilled, the reaction was allowed to reflux for 3 hours (at 78°-85° C.). The reaction was cooled to 50° C. and 600 mL of ethyl acetate was added in one portion. The dark solution was stirred and cooled to 15°-20° C. The 2-amino-5-ethylphenol hydrochloride came out of solution slowly. The mixture was stirred at 15°-20° C. for 30 minutes then collected and washed with ethyl acetate and heptane. The fluffy yellow-orange crystals were dried in a warm air oven overnight. The 24.4 g yield of 15 was 53.2% of the theoretical: MP 218° C.±2° C.; HPLC (area %) 78.0%; IR (KBr)16 (OH) 3.0μ and 7.0μ, (--NH2.HCl) 3.9μ and 5.25μ; NMR (DMSO-D6, Me4Si) δ1.1 (t,3H), 2.5 (q,2H), 6.65 (d, 1H), 6.9 (S, 1H), 7.3 (T, 2H), 10 (S, 2H), 10.7 (S, 1H); TLC (1 BuOAc, 2 PhCH3, 4 CHCl3), silica-gel-coated plates, viewed under short-wave UV light, major spot for 15, Rf =0.18.
Quantity
40 g
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reactant
Reaction Step One
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30 mL
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230 mL
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30.8 g
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27 g
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44 mL
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